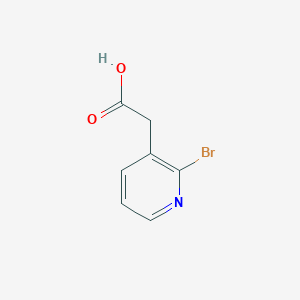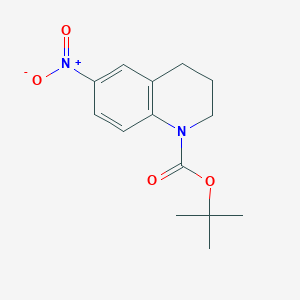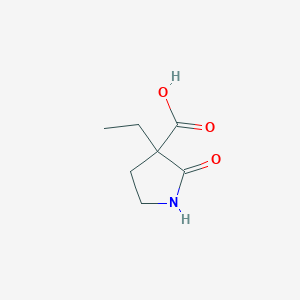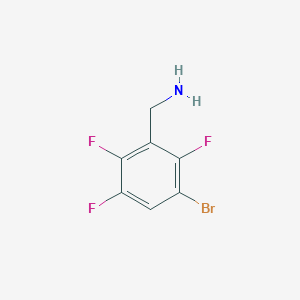
Clorhidrato de 3-(5-aminopentil)tiazolidina-2,4-diona
Descripción general
Descripción
“3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Molecular Structure Analysis
The molecular structure of “3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” consists of a five-membered heterocycle system having the formula C8H14N2O2S containing one nitrogen and one sulfur atom . The InChI code for this compound is 1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride” is 238.74 . Other specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de la tiazolidina-2,4-diona, incluyendo "Clorhidrato de 3-(5-aminopentil)tiazolidina-2,4-diona", han sido evaluados por su potencial antimicrobiano . Los resultados de la evaluación antimicrobiana sugirieron que las moléculas poseían una actividad moderada a prometedora contra especies seleccionadas de cepas microbianas .
Actividad Antioxidante
Estos compuestos también han sido evaluados por su potencial antioxidante . En los estudios de evaluación antioxidante, el análogo H5 con IC 50 = 14.85 μg/mL se encontró que era la molécula más activa . La acción antioxidante se exhibe mediante la eliminación de especies reactivas de oxígeno (ROS) .
Actividad Anticancerígena
El potencial anticancerígeno de las moléculas seleccionadas se evaluó contra líneas celulares cancerosas DU-145 utilizando el ensayo MTT . Los resultados de la evaluación anticancerígena revelaron que todos los derivados analizados poseen un potencial anticancerígeno leve .
Actividad Hipoglucémica
Los análogos de la tiazolidina-2,4-diona (TZD) exhiben su actividad hipoglucémica al mejorar la resistencia a la insulina a través de la activación del receptor PPAR-γ .
Estudios ADME in-silico
La similitud a fármacos de estos compuestos también se evaluó mediante el estudio de parámetros ADME in-silico de los análogos sintetizados . Los estudios ADME in-silico revelaron que todos los compuestos se encontraron que eran similares a fármacos .
Desorción/ionización láser asistida por matriz (MALDI)
Los derivados de la tiazolidina-2,4-diona se pueden utilizar como matrices adecuadas para el análisis de compuestos de bajo peso molecular utilizando el modo de ionización positiva de desorción/ionización láser asistida por matriz .
Mecanismo De Acción
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation .
Mode of Action
Tzd analogues are known to activate the ppar-γ receptor, which then binds to the ppre, promoting targeted gene expression . This interaction results in improved insulin resistance, which is a key factor in the treatment of diabetes .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway by improving insulin resistance through ppar-γ receptor activation . This results in downstream effects such as increased glucose uptake and decreased glucose production .
Result of Action
Tzd analogues are known to improve insulin resistance, which can have a significant impact on cellular glucose uptake and overall glucose homeostasis .
Análisis Bioquímico
Biochemical Properties
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, thiazolidine derivatives are known to inhibit alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism . This inhibition can help regulate blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound may interact with other biomolecules, such as transport proteins, enhancing its bioavailability and therapeutic efficacy .
Cellular Effects
The effects of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, thiazolidine derivatives have been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis . This modulation can lead to improved insulin sensitivity and reduced inflammation, highlighting its potential in treating metabolic disorders.
Molecular Mechanism
At the molecular level, 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride exerts its effects through various mechanisms. It binds to specific enzymes and receptors, altering their conformation and activity. For instance, the compound’s interaction with PPARs involves binding to the receptor’s ligand-binding domain, leading to the activation of target genes involved in glucose and lipid metabolism . Additionally, it may inhibit or activate other enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride in laboratory settings are critical for its efficacy. Over time, the compound may undergo hydrolysis or oxidation, affecting its activity and potency. Studies have shown that thiazolidine derivatives can maintain their stability under specific conditions, but prolonged exposure to light or extreme pH levels can lead to degradation . Long-term effects on cellular function include sustained modulation of metabolic pathways and potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
In animal models, the effects of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride vary with dosage. Low to moderate doses have shown beneficial effects, such as improved glucose tolerance and reduced inflammation . High doses may lead to adverse effects, including hepatotoxicity and renal impairment. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as alpha-amylase and alpha-glucosidase, influencing carbohydrate metabolism . Additionally, its interaction with PPARs affects lipid metabolism, enhancing fatty acid oxidation and reducing triglyceride levels . These interactions highlight the compound’s potential in managing metabolic disorders.
Transport and Distribution
The transport and distribution of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. These interactions enhance the compound’s bioavailability and therapeutic efficacy . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.
Subcellular Localization
The subcellular localization of 3-(5-Aminopentyl)thiazolidine-2,4-dione hydrochloride is crucial for its activity. The compound may localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on metabolic pathways . Post-translational modifications and targeting signals may direct the compound to these compartments, enhancing its therapeutic potential.
Propiedades
IUPAC Name |
3-(5-aminopentyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c9-4-2-1-3-5-10-7(11)6-13-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIFSCUNIFKPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


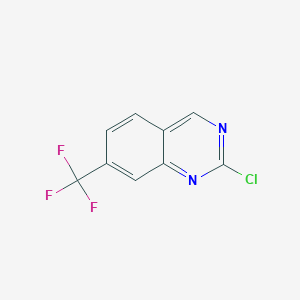
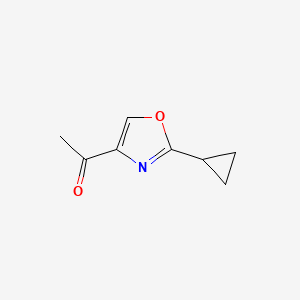
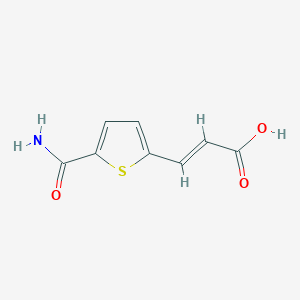
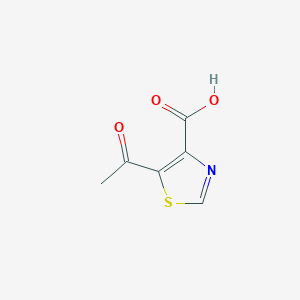
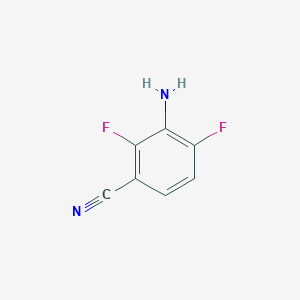
![2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1381963.png)

